molecular formula C24H32Br2N2Ni B6320802 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide CAS No. 221287-97-4

2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide

Cat. No.: B6320802
CAS No.: 221287-97-4
M. Wt: 567.0 g/mol
InChI Key: BWBYVQNAPRDMQH-UHFFFAOYSA-L
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Description

2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide is a coordination compound that has garnered significant interest in the field of organometallic chemistry. This compound features a nickel(II) center coordinated by two imine ligands derived from 2,6-diethylphenylamine and butane-2,3-dione, along with two bromide ions. Its unique structure and properties make it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with the corresponding diimine ligand. The diimine ligand is prepared by the condensation of 2,6-diethylphenylamine with butane-2,3-dione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and other nucleophiles for substitution reactions. Redox reactions may involve oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride. Coordination reactions typically occur in the presence of additional ligands under inert conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines may yield phosphine-substituted nickel complexes, while oxidation reactions could produce nickel(III) species .

Scientific Research Applications

2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a Lewis acid, activating substrates for nucleophilic attack. The imine ligands and bromide ions play crucial roles in stabilizing the nickel center and modulating its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(2,6-diisopropylphenylimino)butane-nickel(II)-dibromide
  • N,N-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine-nickel(II)-dibromide

Uniqueness

Compared to similar compounds, 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide is unique due to the presence of 2,6-diethylphenyl groups, which can influence its steric and electronic properties. These differences can affect its reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as well .

Properties

IUPAC Name

2-N,3-N-bis(2,6-diethylphenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2.2BrH.Ni/c1-7-19-13-11-14-20(8-2)23(19)25-17(5)18(6)26-24-21(9-3)15-12-16-22(24)10-4;;;/h11-16H,7-10H2,1-6H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBYVQNAPRDMQH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C(C)C(=NC2=C(C=CC=C2CC)CC)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333912
Record name 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221287-97-4
Record name 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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